4-(Trifluoromethyl)phenyl-DL-alanine
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Overview
Description
4-(Trifluoromethyl)phenyl-DL-alanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring.
Preparation Methods
The synthesis of 4-(Trifluoromethyl)phenyl-DL-alanine can be achieved through several methods. One common approach involves the radical trifluoromethylation of carbon-centered radical intermediates . This method utilizes trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the phenylalanine structure. Another method involves enzymatic synthesis, where enzymes such as fluorinase catalyze the formation of the C-F bond, providing a more environmentally friendly and selective approach .
Chemical Reactions Analysis
4-(Trifluoromethyl)phenyl-DL-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
4-(Trifluoromethyl)phenyl-DL-alanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phenyl-DL-alanine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenyl-DL-alanine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the amino acid structure.
4-Chloro-DL-phenylalanine: Similar in structure but with a chlorine atom instead of a trifluoromethyl group.
4-Iodo-L-phenylalanine: Contains an iodine atom in place of the trifluoromethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the amino acid structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)anilino]propanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-6(9(15)16)14-8-4-2-7(3-5-8)10(11,12)13/h2-6,14H,1H3,(H,15,16) |
InChI Key |
DCUHKPNLFWGSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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